3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
CAS No.: 952969-25-4
Cat. No.: VC6874297
Molecular Formula: C20H20N2O5
Molecular Weight: 368.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952969-25-4 |
|---|---|
| Molecular Formula | C20H20N2O5 |
| Molecular Weight | 368.389 |
| IUPAC Name | 3,5-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C20H20N2O5/c1-24-16-6-4-13(5-7-16)19-10-15(22-27-19)12-21-20(23)14-8-17(25-2)11-18(9-14)26-3/h4-11H,12H2,1-3H3,(H,21,23) |
| Standard InChI Key | SIKLIQJRAJNBGF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Introduction
3,5-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound featuring a benzamide core with multiple substituents. It includes a central benzene ring with methoxy groups at the 3 and 5 positions, enhancing its lipophilicity and potential biological activity. Additionally, it contains an isoxazole moiety linked through a methylene bridge, which contributes to its pharmacological properties. This compound is of interest in various scientific fields due to its unique structural features and potential applications.
Synthesis and Chemical Reactivity
The synthesis of 3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, including the formation of the isoxazole ring and its attachment to the benzamide core. The compound's chemical reactivity includes potential for electrophilic aromatic substitutions due to the methoxy groups, which can direct electrophiles to ortho or para positions on the aromatic rings. The amide bond may undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and carboxylic acid. Additionally, the isoxazole nitrogen can act as a nucleophile in various synthetic transformations.
Biological Activity and Potential Applications
Compounds with similar structures to 3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide have been studied for their potential biological activities, including anticancer properties and interactions with enzymes or receptors. While specific data on the mechanism of action for this compound is limited, further pharmacological studies are needed to elucidate its precise biological effects. The unique combination of functional groups in this compound may confer distinct properties that enhance its therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzamide | Simple benzamide with one methoxy group | Moderate anti-inflammatory |
| 5-(4-Methoxyphenyl)isoxazole | Isoxazole with phenyl substitution | Anticancer properties |
| N-(2-Hydroxyethyl)-p-toluidine | Amine derivative with hydroxyethyl group | Neuroprotective effects |
| 3,5-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide | Benzamide with isoxazole and methoxy groups | Potential therapeutic applications |
This comparison highlights the unique structural features and potential biological activities of 3,5-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide compared to other compounds with similar structures .
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